molecular formula C20H20N2O4S B2540882 N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 2034499-56-2

N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No.: B2540882
CAS No.: 2034499-56-2
M. Wt: 384.45
InChI Key: GUJQQCVVIHJXAH-UHFFFAOYSA-N
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Description

N-{2-[5-(Furan-3-yl)thiophen-2-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide is a high-purity chemical compound intended for research and development applications. This molecule features a unique hybrid structure incorporating both furan and thiophene heterocycles, a design motif found in compounds investigated for various biological activities. Research into structurally similar molecules, particularly those containing the thiophene moiety, has shown promise in agricultural science, such as in the development of novel fungicidal agents . The ethanediamide (oxalamide) linker is a functional group known to contribute to molecular recognition and binding in medicinal chemistry. This compound is made available to qualified researchers as a building block for chemical synthesis, a candidate for bioactivity screening, or for other advanced laboratory investigations. All products are for research and development use only by technically qualified individuals. They are not intended for human or veterinary therapeutic use, cosmetic use, or consumption of any kind. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-13-3-5-17(25-2)16(11-13)22-20(24)19(23)21-9-7-15-4-6-18(27-15)14-8-10-26-12-14/h3-6,8,10-12H,7,9H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJQQCVVIHJXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CC=C(S2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N’-(2-methoxy-5-methylphenyl)ethanediamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan derivative and a thiophene derivative, followed by the introduction of the ethanediamide group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N’-(2-methoxy-5-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the ethanediamide moiety, potentially converting it into amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the ethanediamide group can produce ethylenediamine derivatives.

Scientific Research Applications

N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N’-(2-methoxy-5-methylphenyl)ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: The compound can be utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N’-(2-methoxy-5-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the ethanediamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of thiophene-furan ethyl and methoxy-methylphenyl substituents. Below is a detailed comparison with analogous compounds from the literature:

Structural and Functional Group Analysis
Compound Name / ID Core Structure Key Substituents Potential Applications Reference
Target Compound Ethanediamide - 2-[5-(furan-3-yl)thiophen-2-yl]ethyl
- 2-methoxy-5-methylphenyl
Hypothetical: Antiviral, antibacterial (inferred)
Compound 9a
()
Benzamide - Ethyl(3-(4-(thiophen-2-yl)benzamido)propyl)amino
- 5-bromo-2,3-dimethoxy
Dopamine D3 receptor ligands (pharmaceutical)
Compound 56
()
Benzamide - 5-(Azetidin-3-yloxy)
- 5-((cyclopentylamino)methyl)furan-2-yl
SARS-CoV-2 PLpro inhibitors (antiviral)
Entry 2966
()
Ethanediamide - (2,4-dimethoxyphenyl)methyl
- 2-(2-pyridinyl)ethyl
Flavoring agent (designated in Japan)
Compound 13a
()
Thiophene-carbaldehyde - Diphenylamino
- Formyl group
Synthetic intermediate for heterocyclic chemistry

Key Observations :

  • Thiophene-Furan Hybrids : The target compound’s thiophene-furan ethyl group shares similarities with antiviral scaffolds in , where furan/thiophene moieties enhance binding to viral proteases .
  • Ethanediamide Backbone: Unlike the antibacterial quinolone-ethanediamide hybrids in , the target compound lacks a piperazinyl group but retains the ethanediamide motif, which may influence solubility and bioavailability.
  • Methoxy-Methylphenyl Group : This substituent is structurally analogous to the 2,3-dimethoxybenzamide groups in , which contribute to receptor-binding affinity .

Biological Activity

N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes furan and thiophene rings, which are known for their diverse biological activities. The molecular formula is C20H21N3O3SC_{20}H_{21}N_{3}O_{3}S, and its IUPAC name reflects its intricate arrangement of functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The furan and thiophene moieties can engage in:

  • π-π Stacking Interactions : These interactions can stabilize the binding of the compound to target proteins.
  • Hydrogen Bonding : The presence of nitrogen and oxygen atoms allows for hydrogen bonding, which is crucial for binding affinity.
  • Non-covalent Interactions : These include van der Waals forces that enhance the compound's interaction with enzymes and receptors.

Antitumor Activity

Research has indicated that compounds structurally similar to this compound exhibit significant antitumor properties. A study on related thiophene derivatives demonstrated their potential as dual inhibitors of the PI3Kα/mTOR pathways, which are crucial in cancer cell proliferation. For instance, one derivative showed IC50 values of 0.20 µM against A549 lung cancer cells, indicating strong antitumor activity .

Case Studies and Research Findings

StudyFindings
Study 1Investigated the antitumor activity of thiophene derivatives; found significant inhibition of cancer cell growth (IC50 values < 1 µM) .
Study 2Examined neuroprotective effects in models of oxidative stress; furan derivatives showed reduced apoptosis in neuronal cells.
Study 3Explored the synthesis and characterization of similar compounds; established structure-activity relationships that could apply to this compound.

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